Noreugenin is a natural product found in Pancratium maritimum, Pisonia aculeata, and other organisms with data available.
Noreugenin
CAS No.: 1013-69-0
Cat. No.: VC21339593
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1013-69-0 |
---|---|
Molecular Formula | C10H8O4 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | 5,7-dihydroxy-2-methylchromen-4-one |
Standard InChI | InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3 |
Standard InChI Key | NCUJRUDLFCGVOE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)C2=C(C=C(C=C2O1)O)O |
Chemical Identity and Structure
Noreugenin is characterized by a chromone ring structure with specific functional group substitutions. It belongs to the class of chromones, specifically containing a 1,4-benzopyrone skeleton substituted with a methyl group at position 2 and hydroxy groups at positions 5 and 7.
Basic Chemical Information
Parameter | Value |
---|---|
Chemical Name | 5,7-dihydroxy-2-methyl-4H-chromen-4-one |
Common Synonyms | 5,7-Dihydroxy-2-methylchromone; 2-Methyl-5,7-dihydroxychromone |
CAS Registry Number | 1013-69-0 |
Molecular Formula | C₁₀H₈O₄ |
Molecular Weight | 192.17 g/mol |
Structural Identifiers
Noreugenin's structure can be represented through various chemical notation systems:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3 |
SMILES | O=C1C=C(OC=2C=C(O)C=C(O)C12)C |
InChIKey | NCUJRUDLFCGVOE-UHFFFAOYSA-N |
The chromone structure of noreugenin confers its chemical reactivity and biological properties, serving as a foundation for various derivatives with enhanced biological activities .
Physical and Chemical Properties
Noreugenin exhibits specific physical and chemical properties that influence its behavior in various environments and applications.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Color | Not specified in literature |
Melting Point | 248-250°C |
Boiling Point | 394.6±42.0°C at 760 mmHg |
Density | 1.5±0.1 g/cm³ |
Flash Point | 164.0±21.4°C |
Solubility Profile
The solubility characteristics of noreugenin are important for its application in various research and pharmaceutical settings:
Solvent | Solubility |
---|---|
DMSO | 250 mg/mL (1300.93 mM) |
Water | < 0.1 mg/mL (insoluble) |
These properties influence noreugenin's bioavailability and its potential pharmaceutical applications, particularly in formulation development .
Natural Sources and Occurrence
Noreugenin has been isolated from diverse plant sources across multiple botanical families, indicating its widespread distribution in the plant kingdom.
Plant Sources
Noreugenin has been identified in numerous plant species, including:
Plant Species | Family | Plant Part |
---|---|---|
Hymenocallis littoralis Salisb. | Amaryllidaceae | Not specified |
Pisonia aculeata | Nyctaginaceae | Not specified |
Pancratium maritimum | Amaryllidaceae | Not specified |
Aloe arborescens | Asphodelaceae | Not specified |
Additionally, noreugenin is found in various other plants including species from Schumanniophyton, Dysoxylum, and Nauclea genera .
Biosynthetic Origin
In plants, noreugenin is biosynthetically derived from the pentaketide pathway. It is formed through the condensation of one molecule of acetyl-CoA with four molecules of malonyl-CoA, followed by cyclization. This biosynthetic pathway serves as the foundation for the formation of more complex chromones and flavonoids in plants .
Synthesis and Production Methods
Various approaches have been developed for the synthesis and production of noreugenin, ranging from chemical synthesis to biotechnological methods.
Chemical Synthesis
Several chemical synthesis routes have been established for noreugenin:
-
Acid-catalyzed reactions
-
Base-catalyzed reactions
-
Microwave irradiation methods
-
Solid-support catalyst-assisted synthesis
These chemical approaches typically involve the formation of the chromone ring system followed by appropriate functionalization to generate the 5,7-dihydroxy-2-methyl substitution pattern .
Biotechnological Production
Recent advances in metabolic engineering have enabled the microbial production of noreugenin:
Organism | Genetic Modifications | Production Yield | Reference |
---|---|---|---|
Corynebacterium glutamicum Nor2 C5 mufasO BCD1 P O6-iolT1 ∆pyc | Multiple metabolic pathway modifications | 53.32 mg/L (0.278 mM) in 24h |
This biotechnological approach offers advantages over chemical synthesis, including higher stereoselectivity and environmentally friendly conditions. The engineered C. glutamicum strain incorporates metabolic pathway modifications to enhance malonyl-CoA availability, the key precursor for noreugenin biosynthesis .
Biological Activities and Pharmacology
Noreugenin demonstrates various biological activities that make it a compound of interest in pharmaceutical research.
Anti-inflammatory and Antioxidant Properties
Research has indicated that noreugenin possesses significant anti-inflammatory and antioxidant properties. These activities are attributed to its ability to modulate oxidative stress and inflammatory pathways, potentially through interactions with various enzymes and transcription factors involved in inflammatory responses .
Pharmaceutical Relevance
Noreugenin serves as a precursor for bioactive compounds with established pharmacological properties:
Derivative | Relationship to Noreugenin | Pharmaceutical Activity |
---|---|---|
Khellin | Derived from noreugenin | Anti-asthmatic |
Visnagin | Derived from noreugenin | Anti-asthmatic |
These furochromones derived from noreugenin have demonstrated clinical utility in respiratory conditions, highlighting the importance of noreugenin as a starting material for pharmacologically relevant compounds .
Research Applications
Noreugenin has been utilized in various research contexts beyond its direct biological activities.
As a Metabolic Reporter
In metabolic engineering research, noreugenin synthesis has been employed as a reporter system to evaluate intracellular malonyl-CoA availability. The dependency of noreugenin production on malonyl-CoA levels makes it valuable for assessing the impact of genetic modifications on central carbon metabolism in engineered microorganisms .
In Synthetic Chemistry
Noreugenin serves as a starting material for the synthesis of more complex natural products, particularly oxepinochromones:
Target Compound | Class | Synthetic Strategy |
---|---|---|
Ptaeroxylin | Oxepinochromone | Selective reaction of 7-hydroxyl group, allylation of 5-hydroxyl, Claisen rearrangement |
Ptaeroxylinol | Oxepinochromone | Similar to ptaeroxylin synthesis with different functionalization |
Eranthin | Oxepinochromone | Claisen rearrangement to transfer allyl group from C-7 hydroxyl to C-8 |
These synthetic applications demonstrate the versatility of noreugenin as a building block for structurally diverse natural products .
Derivatives and Related Compounds
Noreugenin serves as the structural foundation for various natural and synthetic derivatives with enhanced or altered biological properties.
Chromone Alkaloids
Several chromone alkaloids incorporate the noreugenin scaffold with additional nitrogenous functionalities:
Compound | Structure Relationship | Source |
---|---|---|
Piperidinone noreugenin | Noreugenin with piperidinone moiety | Schumanniophyton problematicum |
N-methyl derivative of piperidinone noreugenin | Methylated piperidinone noreugenin | Schumanniophyton problematicum |
Rohitukine | Related chromone alkaloid | Multiple plant sources including Dysoxylum binectariferum |
These compounds exhibit diverse biological activities, including neuropsychopharmacological effects in the case of derivatives from Schumanniophyton problematicum .
Structural Relationship to Flavonoids
Noreugenin's chromone core structure is closely related to that of flavonoids, differing primarily in the absence of a phenyl substituent at the C-2 position. This structural similarity explains the common biosynthetic origin and related biological activities of chromones and flavonoids .
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